molecular formula C20H22N4O4 B2597980 2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775439-13-8

2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No. B2597980
CAS RN: 1775439-13-8
M. Wt: 382.42
InChI Key: ZTFNFIGHJDVZIF-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Techniques

Research on compounds with structural similarities, like the synthesis of various heterocyclic derivatives, provides a foundation for understanding how complex molecules can be synthesized and characterized. For instance, the study by Mahmoud et al. (2012) on the synthesis and spectral characterization of phthalazinone derivatives highlights methodologies that could be applicable to synthesizing and analyzing compounds like the one (Mahmoud et al., 2012).

Potential Therapeutic Applications

Compounds with similar structural features have been explored for their therapeutic potential. The work by Abu‐Hashem et al. (2020) on synthesizing novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents exemplifies the interest in utilizing these compounds in drug development (Abu‐Hashem et al., 2020).

Optical and Material Science Applications

The investigation into the third-order nonlinear optical properties of novel styryl dyes by Shettigar et al. (2009) suggests that structurally complex molecules can have significant applications in materials science, particularly in developing new optical materials (Shettigar et al., 2009).

Chemical Reaction Studies and Novel Synthesis Pathways

Research into the synthesis of racemic and functionalized compounds, like the work by Guzikowski et al. (1997) on synthesizing racemic benzazepine diones as antagonists of NMDA and AMPA receptors, showcases the exploration of novel synthesis pathways and potential applications in neuroscience and pharmacology (Guzikowski et al., 1997).

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13-21-18(22-28-13)17-16-6-4-3-5-11-23(16)20(26)24(19(17)25)12-14-7-9-15(27-2)10-8-14/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFNFIGHJDVZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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